molecular formula C5H9N3 B1351811 4,5-dimethyl-1H-pyrazol-3-amine CAS No. 91159-73-8

4,5-dimethyl-1H-pyrazol-3-amine

Cat. No. B1351811
CAS RN: 91159-73-8
M. Wt: 111.15 g/mol
InChI Key: JYVPUGQZJRFFAF-UHFFFAOYSA-N
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Description

4,5-dimethyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C5H9N3 . It is a part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis .


Synthesis Analysis

Pyrazole-based ligands, including this compound, can be synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This method has been used to prepare ligands for evaluating their catalytic properties in the oxidation reaction of catechol to o-quinone .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C5H9N3/c1-3-4(2)7-8-5(3)6/h1-2H3, (H3,6,7,8) . This indicates that the compound contains five carbon atoms, nine hydrogen atoms, and three nitrogen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 111.15 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The compound is characterized by a topological polar surface area of 54.7 Ų .

Scientific Research Applications

Oxidation and Reduction Reactions

4,5-Dimethyl-1H-pyrazol-3-amine is involved in various oxidation and reduction reactions. For instance, it has been used in the oxidation of amines and sulfides, producing amine oxides and sulfoxides with high yield (Baumstark & Chrisope, 1981). Additionally, it plays a role in reactions where it is reduced by primary aromatic amines, α-amino acids, and thioglycolic acid (Aly et al., 1997).

Synthesis of Novel Compounds

This compound is crucial in the synthesis of novel chemical entities. It is involved in the halogenation of amines, leading to the creation of 4-halogenated pyrazole derivatives (He et al., 2021). Similarly, it assists in the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines and other highly functionalized pyrazolo[3,4-b]pyridines (Gunasekaran et al., 2014).

Molecular Structure and Reactivity Studies

This compound is significant in exploring molecular structures and reactivity. Research has been conducted on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, providing insights into their molecular structures (Shawish et al., 2021). Furthermore, studies on the synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands have contributed to the development of new water-soluble pyrazolate rhodium(I) complexes (Esquius et al., 2000).

Catalysis and Synthesis Methods

It is also used in catalysis and innovative synthesis methods. For example, it is involved in the synthesis of pyridine-pyrimidines and their derivatives, demonstrating its utility in multicomponent synthesis catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica (Rahmani et al., 2018).

Modification of Polymers

The compound has applications in the functional modification of polymers. For instance, it has been used in the modification of polyvinyl alcohol/acrylic acid hydrogels prepared by γ-radiation through various amine compounds, showing its versatility in the field of material science (Aly & El-Mohdy, 2015).

Applications in Organic Chemistry

In organic chemistry, this compound plays a role in the synthesis of complex organic compounds. It's involved in the formation of 3-dialkylaminomethyl-5-methyl-4-substituted-1H-pyrazoles, which are important for the selective functionalization of methyl groups in pyrazoles (Lammers et al., 1995).

Crystal Structure Analysis

The compound is significant in crystal structure analysis. Studies on unsymmetrical 1,2,4,5-tetrazine derivatives, including those containing this compound, have provided insights into their molecular structures through X-ray crystallography, contributing to the understanding of complex molecular architectures (Xu et al., 2012).

Antimicrobial Activity

It has also been used in the synthesis of compounds with potential antimicrobial properties. For example, cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, which have been synthesized to study their antimicrobial activity, demonstrate the biomedical relevance of this compound (Sirakanyan et al., 2021).

Safety and Hazards

The safety information for 4,5-dimethyl-1H-pyrazol-3-amine indicates that it should be stored in a dark place, sealed in dry, at 2-8°C . The compound is associated with hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4,5-dimethyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-3-4(2)7-8-5(3)6/h1-2H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVPUGQZJRFFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406109
Record name 4,5-dimethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91159-73-8
Record name 4,5-dimethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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